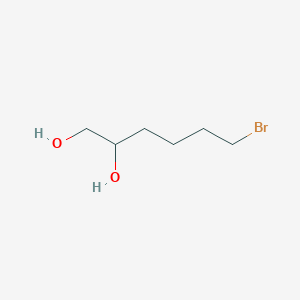

![molecular formula C11H14O3 B1627763 2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane CAS No. 850348-72-0](/img/structure/B1627763.png)

2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane

Vue d'ensemble

Description

“2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as Anisaldehyde propylene glycol acetal and Anis aldehydepropyleneglycol acetal 1 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a highly effective cyclic ketene acetal for radical ring-opening polymerization, was reported from three different acetal halides .

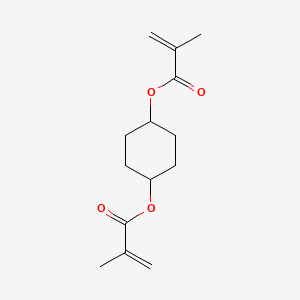

Molecular Structure Analysis

The molecular structure of “2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane” consists of a dioxolane ring attached to a methyl group and a phenoxymethyl group . The molecular weight of the compound is 194.2271 .

Applications De Recherche Scientifique

Solvent Applications

2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane: is structurally related to dioxolane, a solvent known for its use in various chemical reactions . Its unique structure could potentially make it a superior solvent for specialized organic reactions, particularly those sensitive to the electronic environment provided by the solvent.

Polymer Research

This compound can be used in polymer research, particularly in the synthesis of cyclic ketene acetals, which are valuable for controlling the radical ring-opening polymerization . This application is crucial for creating polymers with tunable degradability, a significant aspect of developing sustainable materials.

Flavour and Fragrance Industry

In the flavor and fragrance industry, related dioxolane compounds are used as intermediates to impart almond-like odors . The methyl-phenoxymethyl group in the compound could influence the odor profile, leading to the development of new fragrances.

Protecting Groups in Organic Synthesis

Dioxolanes serve as protecting groups for carbonyl compounds in organic synthesis . The specific structure of 2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane may offer selective protection for sensitive aldehydes or ketones, which can be pivotal in complex synthetic routes.

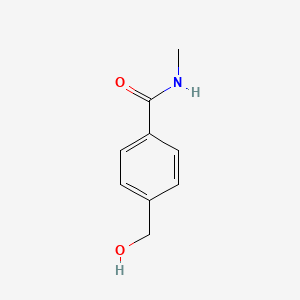

Medicinal Chemistry

The dioxolane ring is a feature in some muscarinic acetylcholine receptor agonists . The addition of the 4-methyl-phenoxymethyl group could lead to new bioactive molecules with potential applications in treating neurological disorders.

Analytical Chemistry

In analytical chemistry, derivatives of dioxolane are used for gas chromatography as standards or to study reaction kinetics . The unique substituents on 2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane could provide valuable insights into the behavior of similar compounds under various conditions.

Mécanisme D'action

Target of Action

It’s structurally related to dioxolane compounds, which have been known to interact with various biological targets .

Mode of Action

It’s structurally similar to dioxolane compounds, which are known to interact with their targets through various mechanisms, including acting as a solvent, co-monomer in polyacetals, and in the protection and deprotection of carbonyls .

Biochemical Pathways

It’s structurally related to 2-methylene-4-phenyl-1,3-dioxolane (mpdl), a cyclic ketene acetal used for radical ring-opening polymerization . MPDL is employed as a controlling comonomer for nitroxide-mediated polymerization, producing well-defined, degradable PMMA-rich copolymers .

Result of Action

The related compound mpdl, when introduced into the polymethacrylate backbone, moderately affects the glass transition temperature compared to the poly(methyl methacrylate) homopolymer, while giving low molar mass degradation products after hydrolysis .

Action Environment

The related compound mpdl’s hydrolytic degradation can be tuned by varying the amount of mpdl in the monomer feed .

Propriétés

IUPAC Name |

2-[(4-methylphenoxy)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9-2-4-10(5-3-9)14-8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAWSMFFPQVABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590064 | |

| Record name | 2-[(4-Methylphenoxy)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane | |

CAS RN |

850348-72-0 | |

| Record name | 2-[(4-Methylphenoxy)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B1627690.png)

![1-{[(4-Methoxyphenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627696.png)

![5-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627699.png)

![N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1627701.png)